N-(1-cyano-1,2-dimethylpropyl)-2-(4-ethyl-2-nitrophenoxy)acetamide
Description
N-(1-cyano-1,2-dimethylpropyl)-2-(4-ethyl-2-nitrophenoxy)acetamide is a synthetic organic compound with a complex structure It is characterized by the presence of a cyano group, a nitrophenoxy group, and an acetamide group
Properties
IUPAC Name |
N-(2-cyano-3-methylbutan-2-yl)-2-(4-ethyl-2-nitrophenoxy)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O4/c1-5-12-6-7-14(13(8-12)19(21)22)23-9-15(20)18-16(4,10-17)11(2)3/h6-8,11H,5,9H2,1-4H3,(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPFWCLBEJSBAAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1)OCC(=O)NC(C)(C#N)C(C)C)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-cyano-1,2-dimethylpropyl)-2-(4-ethyl-2-nitrophenoxy)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the cyano group: This can be achieved through the reaction of a suitable alkyl halide with sodium cyanide under reflux conditions.
Introduction of the nitrophenoxy group: This step involves the nitration of a phenol derivative, followed by etherification with an appropriate alkyl halide.
Acetamide formation: The final step involves the reaction of the intermediate compound with acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(1-cyano-1,2-dimethylpropyl)-2-(4-ethyl-2-nitrophenoxy)acetamide can undergo various types of chemical reactions, including:
Oxidation: The nitrophenoxy group can be oxidized to form corresponding nitro derivatives.
Reduction: The cyano group can be reduced to an amine group using reducing agents such as lithium aluminum hydride.
Substitution: The acetamide group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the cyano group can yield primary amines, while oxidation of the nitrophenoxy group can produce nitro derivatives.
Scientific Research Applications
N-(1-cyano-1,2-dimethylpropyl)-2-(4-ethyl-2-nitrophenoxy)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the production of specialty chemicals, agrochemicals, and materials science research.
Mechanism of Action
The mechanism of action of N-(1-cyano-1,2-dimethylpropyl)-2-(4-ethyl-2-nitrophenoxy)acetamide involves its interaction with specific molecular targets. For example, the cyano group can act as an electrophile, reacting with nucleophilic sites on proteins or enzymes. The nitrophenoxy group may participate in redox reactions, affecting cellular signaling pathways. The acetamide group can form hydrogen bonds with biological macromolecules, influencing their structure and function.
Comparison with Similar Compounds
N-(1-cyano-1,2-dimethylpropyl)-2-(4-ethyl-2-nitrophenoxy)acetamide can be compared with other compounds that have similar functional groups:
N-(1-cyano-1,2-dimethylpropyl)-2-(4-methyl-2-nitrophenoxy)acetamide: This compound has a methyl group instead of an ethyl group, which may affect its reactivity and biological activity.
N-(1-cyano-1,2-dimethylpropyl)-2-(4-ethyl-2-aminophenoxy)acetamide:
N-(1-cyano-1,2-dimethylpropyl)-2-(4-ethyl-2-hydroxyphenoxy)acetamide: The hydroxy group can participate in different types of chemical reactions compared to the nitro group, leading to different derivatives and applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
